molecular formula C19H13NO B12045862 11-Phenyldibenzo[b,f][1,4]oxazepine

11-Phenyldibenzo[b,f][1,4]oxazepine

Cat. No.: B12045862
M. Wt: 271.3 g/mol
InChI Key: CGNUUPFVHAWXPI-UHFFFAOYSA-N
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Description

11-Phenyldibenzo[b,f][1,4]oxazepine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a member of the dibenzo[1,4]oxazepine family, it shares a core structural motif with compounds known for a wide spectrum of biological activities. The oxazepine scaffold—a seven-membered ring containing oxygen and nitrogen—is considered a privileged structure in pharmacology, often associated with inherent physiological activity due to its resemblance to protein amide bonds . This specific analogue, featuring a phenyl substituent, is offered as a high-purity building block for researchers developing novel therapeutic agents. Compounds within this class have demonstrated diverse mechanisms of action and have been investigated as agonists for targets like GPR142 for diabetes treatment , as well as for their cytotoxic properties in oncology research . The presence of the dibenzo[1,4]oxazepine core in biologically active molecules highlights its value for generating structure-activity relationship (SAR) data and for screening in high-throughput assays to identify new lead compounds. 11-Phenyldibenzo[b,f][1,4]oxazepine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

6-phenylbenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C19H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)20-19/h1-13H

InChI Key

CGNUUPFVHAWXPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,f 1 2 Oxazepine and Its Derivatives

Foundational Approaches to Oxazepine Ring Systems

The formation of the seven-membered oxazepine ring is the critical step in synthesizing DBO derivatives. Several fundamental chemical reactions have been adapted for this purpose, including cycloadditions and pathways involving specific precursors like chalcones.

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a controlled manner. For oxazepine synthesis, these reactions typically involve the joining of two components to form the seven-membered ring in a single, often concerted, step. uobabylon.edu.iq

A prominent method for synthesizing the 1,3-oxazepine ring system is the [2+5] or [5+2] cycloaddition reaction between an imine (Schiff base) and a cyclic anhydride (B1165640), such as maleic or phthalic anhydride. uobabylon.edu.iqscilit.comresearchgate.netscispace.com In this reaction, the imine acts as the two-atom component, and the anhydride provides the five-atom component to form the seven-membered ring. uobabylon.edu.iq The reaction is typically carried out by refluxing the reactants in a dry solvent like benzene (B151609). scilit.comresearchgate.net

This pericyclic reaction is generally considered a concerted process that proceeds through a single cyclic transition state without forming a stable intermediate. uobabylon.edu.iq The reaction leads to the formation of 1,3-oxazepine-4,7-dione derivatives. uobabylon.edu.iqresearchgate.net

Table 1: Examples of 1,3-Oxazepine Synthesis via Imine-Anhydride Cycloaddition

Imine Precursor Anhydride Solvent Conditions Product Type Reference
N,N-diethyl phenylene diamine derivatives Maleic Anhydride Absolute Ethanol Reflux 1,3-Oxazepine-4,7-dione uobabylon.edu.iq
N,N-diethyl phenylene diamine derivatives Phthalic Anhydride Absolute Ethanol Reflux 1,3-Oxazepine-4,7-dione uobabylon.edu.iq
4-methyl aniline (B41778) derivatives Various Anhydrides Dry Benzene Reflux 1,3-Oxazepine-4,7-dione scilit.comscispace.com

The mechanism of the cycloaddition between imines and cyclic anhydrides has been a subject of study. One proposed mechanism for the reaction of an imine with succinic anhydride involves the initial formation of a dipolar intermediate. This zwitterion then undergoes cyclization to yield the seven-membered 1,3-oxazepane-4,7-dione ring.

Another proposed mechanism for the formation of imine compounds, which are the precursors for the cycloaddition, involves the nucleophilic addition of an amine to a carbonyl group to form a hemiaminal intermediate. scispace.comresearchgate.net This is followed by the elimination of a water molecule to give the final imine. scispace.comresearchgate.net

The formation of the seven-membered ring itself presents stereoelectronic challenges. For the ring to form efficiently, a planar cationic transition state is often required. chemistryviews.org However, in a seven-membered ring, the environment around the imino ether oxygen can become significantly deplanarized, which hinders efficient resonance and can make ring formation difficult. chemistryviews.org This nonplanar configuration may explain why some attempts to synthesize seven-membered oxazepine rings have failed. chemistryviews.org

Chalcones, or α,β-unsaturated ketones, are versatile precursors in the synthesis of various heterocyclic compounds, including oxazepines. researchgate.netrdd.edu.iqnih.gov They are typically prepared through a Claisen-Schmidt condensation reaction between an aryl ketone and an aromatic aldehyde. nih.govresearchgate.net

The synthesis of oxazepine derivatives from chalcones can be achieved by reacting the chalcone (B49325) with a suitable reagent like 2-aminophenol (B121084). sjpas.com This pathway provides access to the dibenzo[b,f] usc.eduoup.comoxazepine scaffold, a different isomer from the 1,3-oxazepines typically formed from anhydride cycloadditions.

Photochemical reactions offer an alternative pathway for the synthesis of oxazepine rings. One of the earliest reported methods for preparing a 1,3-oxazepine involved the UV irradiation of a 4-phenyl-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene. scispace.com This method relies on the rearrangement of a bicyclic precursor under the influence of light to expand into the seven-membered oxazepine ring. Additionally, some unusual 1,3-dipoles known as carbonyl imines, which have been proposed as intermediates in the photochemical decomposition of nitroarenes, can be generated and trapped in cycloaddition reactions to form heterocyclic products. nih.gov

Advanced Strategies for Dibenzo[b,f]usc.eduoup.comoxazepine (DBO) Synthesis

Beyond the foundational methods, several advanced strategies have been developed to construct the DBO skeleton, often providing better yields, milder reaction conditions, or access to a wider range of derivatives. usc.eduresearchgate.net These methods are crucial for synthesizing complex molecules like 11-Phenyldibenzo[b,f] usc.eduoup.comoxazepine.

Modern synthetic protocols for DBO derivatives include:

Copper-Catalyzed Reactions : Copper catalysis is used in Ullmann-type couplings to form the central oxazepine ring through intramolecular C-O bond formation. usc.edunih.gov This method has been applied to the total synthesis of natural products containing the related dihydrodibenzo[b,f]oxepine ring system. nih.gov

Domino Sequences : A domino elimination-rearrangement-addition sequence provides a pathway to the DBO core. usc.eduresearchgate.net

Multicomponent Reactions (MCRs) : The Ugi four-component reaction, followed by an intramolecular O-arylation, is an efficient method for building the DBO scaffold. usc.eduresearchgate.net More recently, an isocyanide-based multicomponent reaction has been used to synthesize pyrrole-fused dibenzoxazepines. nih.gov This reaction proceeds through the in-situ formation of a 1,4-dipole which is then trapped by an isocyanide in a [4+1] cyclization. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are used for intramolecular C-N bond formation to construct the related dibenzo[b,f]azepine skeleton, a strategy that can be adapted for heteropines like oxazepines. nih.gov

Cyclocondensation Reactions : The condensation of two precursor molecules, such as substituted 2-aminophenols with 2-halobenzaldehydes or 2-nitro-1-bromobenzene with various phenolic partners, is a common and versatile strategy. usc.eduresearchgate.net

For instance, the synthesis of 2,11-dichloro-dibenz[b,f] usc.eduoup.comoxazepine can be achieved by treating 2-chlorodibenzo[b,f] usc.eduoup.comoxazepin-11(10H)-one with trichlorophosphate in the presence of N,N-dimethylaniline. chemicalbook.com Such transformations are key to introducing substituents at specific positions, like the phenyl group at position 11.

Synthetic Routes to Dibenzo[b,f] researchgate.netresearchgate.netoxazepine and its Analogs

The dibenzo[b,f] researchgate.netresearchgate.netoxazepine (DBO) core structure is of significant interest to medicinal chemists due to the wide range of pharmacological activities exhibited by its derivatives. researchgate.netusc.edu This has spurred the development of various synthetic strategies to construct this tricyclic system. These methods can be broadly categorized into cyclocondensation reactions and catalytic protocols, each offering distinct advantages in accessing diverse DBO derivatives.

1 Cyclocondensation Approaches to DBO Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the dibenzo[b,f] researchgate.netresearchgate.netoxazepine scaffold. These methods typically involve the formation of the central seven-membered oxazepine ring by reacting two precursor molecules. usc.edu

1 Reactions of Substituted 2-Aminophenols and Substituted 2-Halobenzaldehydes

A common and direct approach to the dibenzo[b,f] researchgate.netresearchgate.netoxazepine core involves the condensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes. researchgate.netusc.edu This reaction typically proceeds through an initial nucleophilic addition of the amino group of the 2-aminophenol to the aldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the phenoxide displaces the halide, leading to the formation of the seven-membered ring. The specific substituents on both aromatic rings can be varied to generate a library of DBO derivatives. For instance, the reaction of 2-aminophenol with 2-chlorobenzaldehyde (B119727) derivatives under basic conditions is a well-established method for accessing this scaffold. usc.edu

2 Multi-component Cyclocondensation with Substituted 2-Nitro-1-bromobenzene Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been applied to the synthesis of DBO derivatives. rsc.orgbeilstein-journals.org One such strategy involves the use of substituted 2-nitro-1-bromobenzene derivatives as a key building block. researchgate.netusc.edu These reactions can be designed to incorporate multiple points of diversity. For example, a reaction could involve a 2-nitro-1-bromobenzene derivative, an amine, and another component that ultimately forms part of the final heterocyclic structure. The nitro group often serves as a precursor to an amino group through in-situ reduction, which can then participate in the cyclization process.

3 Condensation of 2-Aminobenzonitrile (B23959) and 1,4-Dichloro-2-nitrobenzene

Another documented cyclocondensation approach utilizes the reaction between 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene. researchgate.netusc.eduwikipedia.org In this method, the amino group of 2-aminobenzonitrile can displace one of the chloro substituents of 1,4-dichloro-2-nitrobenzene. The nitro group in the resulting intermediate can then be reduced to an amine, which can subsequently react with the nitrile group to facilitate the final ring closure, forming the dibenzo[b,f] researchgate.netresearchgate.netoxazepine skeleton. This strategy takes advantage of the differential reactivity of the two chlorine atoms in 1,4-dichloro-2-nitrobenzene. wikipedia.org

Cycloaddition Reactions in Oxazepine Formation

2 Catalytic Synthesis Protocols for DBO Scaffolds

Catalytic methods have emerged as powerful tools for the synthesis of complex organic molecules, offering advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods. Several catalytic strategies have been successfully employed for the construction of dibenzo[b,f] researchgate.netresearchgate.netoxazepine and related fused heterocyclic systems.

1 Copper-Catalyzed Routes for Fused Dibenzo[b,f]researchgate.netresearchgate.netoxazepines

Copper catalysis has proven to be a versatile and effective method for the synthesis of various heterocyclic compounds, including dibenzo[b,f] researchgate.netresearchgate.netoxazepine derivatives. researchgate.netusc.edu These reactions often involve copper-catalyzed C-N and C-O bond-forming reactions, which are key steps in the construction of the oxazepine ring. For example, copper catalysts can facilitate the intramolecular coupling of an amine and a halide or a phenol (B47542) and a halide on appropriately substituted precursors. One notable application is the synthesis of indole/benzimidazole-fused DBOs. researchgate.net Copper-catalyzed multicomponent reactions have also been developed, allowing for the rapid assembly of complex DBO-containing structures from simple starting materials. nih.govnih.gov

2 Organocatalytic Asymmetric Synthesis (e.g., L-Proline Catalysis)

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in asymmetric synthesis. L-proline and its derivatives are prominent organocatalysts that have been successfully applied to the enantioselective synthesis of various heterocyclic compounds. researchgate.netacs.org In the context of dibenzo[b,f] researchgate.netresearchgate.netoxazepines, L-proline can catalyze Mannich-type reactions between the DBO imine and a ketone, leading to the formation of enantioenriched products. researchgate.net This approach allows for the introduction of a stereocenter adjacent to the seven-membered ring with high levels of stereocontrol. The reaction proceeds through the formation of a chiral enamine from the ketone and L-proline, which then attacks the imine of the dibenzo[b,f] researchgate.netresearchgate.netoxazepine. researchgate.netacs.org

Electrochemical Synthesis of O- and N-Heterocycles Relevant to DBO

Electrochemical synthesis is emerging as a powerful and sustainable tool for constructing complex heterocyclic systems like dibenzo[b,f] rsc.orgnih.govoxazepines. This approach offers enhanced control over reaction conditions through electrical potential, which can stabilize reactive intermediates and often avoids the need for harsh chemical oxidants or reductants. researchgate.net

Annulation Reactions in DBO Framework Construction

Annulation, or ring-forming, reactions are fundamental to building the tricyclic core of DBOs. Modern strategies often employ cycloadditions to efficiently construct the seven-membered oxazepine ring and to introduce further complexity by fusing additional rings to the DBO scaffold.

Metal-Free [3+2] Annulation Between Dibenzo[b,f]rsc.orgnih.govoxazepines and Aqueous Succinaldehyde

A direct and efficient method for synthesizing novel tetracyclic oxazepine-fused pyrroles has been achieved through a metal-free [3+2] annulation reaction. rsc.org This one-pot protocol involves the reaction between seven-membered oxazepine-imines, derived from dibenzo[b,f] rsc.orgnih.govoxazepines, and aqueous succinaldehyde. rsc.org

The reaction is catalyzed by proline and proceeds via a direct Mannich reaction followed by cyclization. The resulting intermediate is then subjected to an oxidation sequence mediated by 2-Iodoxybenzoic acid (IBX) to yield the final aromatic pyrrole-fused product. This methodology is notable for its operational simplicity, use of metal-free conditions, and high yields, reaching up to 90%. rsc.org

Table 1: Proline-Catalyzed [3+2] Annulation of DBOs with Succinaldehyde

Entry DBO Substituent Product Yield (%)
1 H Tetracyclic oxazepine-fused pyrrole 90%
2 CH3 Methyl-substituted tetracyclic product 85%
3 Cl Chloro-substituted tetracyclic product 88%

Data synthesized from findings reported in New Journal of Chemistry. rsc.org

Visible-Light-Induced Staudinger [2+2] Annulation for DBO-Fused β-Lactams

The fusion of a β-lactam ring to the DBO scaffold creates tetracyclic structures with significant potential in medicinal chemistry. A highly efficient protocol for this transformation utilizes a visible-light-induced Staudinger [2+2] annulation. rsc.orgnih.gov This method is performed under catalyst-free conditions and involves the reaction between α-diazo ketones and imines derived from dibenzo[b,f] rsc.orgnih.govoxazepine. rsc.orgnih.gov

The reaction mechanism is initiated by the visible-light-induced generation of a ketene (B1206846) from the α-diazo ketone. researchgate.net This ketene then undergoes a [2+2] cycloaddition with the DBO-imine. The process is characterized by its broad substrate scope and high efficiency, with yields often exceeding 99%. rsc.org This approach provides a facile route to tetracyclic DBO-fused β-lactams that possess a quaternary carbon center, a valuable structural motif in complex molecules. rsc.orgnih.gov

Table 2: Visible-Light-Induced Staudinger [2+2] Annulation

Entry DBO-Imine Substituent α-Diazo Ketone Substituent Product Yield (%)
1 Phenyl Phenyl >99%
2 4-Chlorophenyl Methyl 95%
3 4-Methoxyphenyl Phenyl 98%

Data synthesized from findings reported in Organic & Biomolecular Chemistry. rsc.org

Tandem and Multi-component Reaction Sequences

Tandem (or domino) and multi-component reactions represent a highly efficient strategy in modern organic synthesis, allowing for the construction of complex molecules like DBOs in a single operation, thereby reducing waste and improving atom economy.

Domino Elimination-Rearrangement-Addition Sequences

A key domino sequence for the synthesis of the DBO core involves an elimination-rearrangement-addition pathway starting from N-alkoxy(arylmethyl)amines. nih.gov This process illustrates how a series of intramolecular transformations can rapidly build the tricyclic framework. Such domino reactions are powerful because a single event triggers a cascade of bond-forming and bond-breaking steps, leading to a significant increase in molecular complexity. These sequences are often designed to be regio- and stereoselective, providing precise control over the final architecture of the target molecule. nih.gov

Ugi Four-Component Reactions Followed by Intramolecular O-Arylation

The Ugi four-component reaction (U-4CR) is a cornerstone of multi-component synthesis, celebrated for its ability to generate molecular diversity. This reaction has been ingeniously coupled with a subsequent intramolecular cyclization to forge the DBO skeleton. nih.gov

In a typical sequence, a 2-aminophenol, an aldehyde (such as 2-chloro-5-nitrobenzaldehyde), an isocyanide, and a carboxylic acid (like a 2-bromobenzoic acid) are combined in a one-pot process. The linear Ugi product formed initially is then subjected to conditions that promote an intramolecular nucleophilic aromatic substitution (SₙAr) or O-arylation, where the phenol oxygen displaces a halide on the adjacent aromatic ring to close the seven-membered oxazepine ring. nih.gov This U-4CR/intramolecular O-arylation strategy has been successfully used to prepare a library of dibenz[b,f] rsc.orgnih.govoxazepine-11(10H)-carboxamides in good to excellent yields (61-85%). The use of microwave heating can significantly accelerate the cyclization step.

Table 3: Ugi-4CR / Intramolecular O-Arylation for DBO Synthesis

Entry 2-Aminophenol Substituent 2-Halobenzoic Acid Isocyanide Final Product Yield (%)
1 H 2-Bromobenzoic acid Cyclohexyl 75%
2 4-Methyl 2-Bromobenzoic acid Cyclohexyl 85%
3 4-Chloro 2-Bromobenzoic acid Cyclohexyl 81%

Data synthesized from findings reported in the journal Molecules.

Functionalization-Driven Synthetic Routes

Functionalization-driven strategies allow for the introduction of specific chemical moieties onto the dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine core, enabling the fine-tuning of its properties. These routes often involve multi-step sequences or one-pot reactions designed to build complexity efficiently.

A key transformation in modifying the dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine skeleton is the conversion of the lactam functionality at the 11-position. Phosphorylation-mediated chlorination is an effective method to achieve this, converting the dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepin-11(10H)-one to its 11-chloro derivative, a versatile intermediate for further substitution.

One established protocol involves the reaction of a substituted dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepin-11(10H)-one with phosphoryl chloride (trichlorophosphate, POCl₃) in the presence of a base. chemicalbook.com For instance, 2-chlorodibenzo[b,f] ajgreenchem.comresearchgate.netoxazepin-11(10H)-one can be converted to 2,11-dichlorodibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine. chemicalbook.com The reaction is typically performed in a solvent like toluene (B28343) at elevated temperatures. The resulting 11-chloro compound serves as a reactive precursor for introducing various nucleophiles. chemicalbook.com

Table 1: Phosphorylation-Mediated Chlorination of a Dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepinone Derivative

Starting Material Reagents Solvent Conditions Product Yield Ref

Intramolecular nucleophilic aromatic substitution (SₙAr) is a powerful cyclization strategy for forming the central seven-membered ring of the dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine system. This approach often involves a precursor containing a phenol and an activated aryl halide, which cyclizes upon treatment with a base.

A notable application of this strategy is a one-pot synthesis that combines an Ugi four-component reaction (U-4CR) with a subsequent microwave-assisted intramolecular SₙAr cyclization. ust.hk In this method, 2-aminophenols, an aldehyde (like 2-chloro-5-nitrobenzaldehyde), an isocyanide, and a carboxylic acid react to form a linear Ugi product. ust.hk This intermediate is then treated with a base, such as aqueous potassium carbonate (K₂CO₃), and heated under microwave irradiation to promote the intramolecular SₙAr, affording dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine-11(10H)-carboxamides in high yields. ust.hk The use of a Lewis acid, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), can activate the imine species in the Ugi reaction, leading to shorter reaction times and improved yields. ust.hk

Table 2: Synthesis of Dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepines via U-4CR and Intramolecular SₙAr

2-Aminophenol Derivative Aldehyde Carboxylic Acid Isocyanide Conditions (SₙAr Step) Product Yield Ref
2-aminophenol 2-chloro-5-nitrobenzaldehyde 2-bromobenzoic acid cyclohexyl isocyanide K₂CO₃, MeOH, Microwave, 120°C, 10 min 57% (without Lewis acid) ust.hk
2-amino-4-methylphenol 2-chloro-5-nitrobenzaldehyde 2-bromobenzoic acid cyclohexyl isocyanide K₂CO₃, MeOH, Microwave, 120°C, 10 min 49% (without Lewis acid) ust.hk

A novel synthetic route provides access to ferrocenyl-conjugated oxazepine derivatives through the reaction of arynes with ferrocenyl oxazolines. nih.gov This method utilizes highly reactive aryne intermediates, generated, for example, from hexadehydro-Diels–Alder (HDDA) reactions. nih.gov The reaction proceeds under mild conditions and results in either ring-expansion or rearrangement products. nih.gov

The formation of the oxazepine skeleton is supported by DFT calculations, which indicate a ring-expanding process involving an intramolecular hydrogen migration. nih.gov This synthetic strategy is notable for its efficiency and the incorporation of the unique electrochemical and steric properties of the ferrocene (B1249389) moiety into the oxazepine structure. nih.gov

Integration of Green Chemistry Principles in Dibenzo[b,f]ajgreenchem.comresearchgate.netoxazepine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical compounds, aiming to reduce or eliminate the use and generation of hazardous substances. researchgate.netsphinxsai.com For the synthesis of dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepines, this has led to the development of more environmentally friendly protocols that minimize solvent use, employ safer reagents, and improve energy efficiency. ajgreenchem.comgoogle.com

Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. ust.hk For the synthesis of dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine derivatives, microwave irradiation often leads to dramatically reduced reaction times, cleaner reactions, higher yields, and simpler work-up procedures. researchgate.netnih.govarkat-usa.org

Several protocols leverage microwave heating for the cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes to form the dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine core. researchgate.netresearchgate.net These reactions are typically fast and high-yielding. researchgate.net Furthermore, microwave heating has been successfully integrated into multi-step, one-pot processes, such as the U-4CR–intramolecular SₙAr sequence for synthesizing dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine-11(10H)-carboxamides. ust.hk

Ultrasound irradiation represents another energy-efficient technique that promotes the synthesis of dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine derivatives. This method is mild, catalyst-free, and can be performed under solvent-free conditions, leading to good yields and operational simplicity. ajgreenchem.com The violent collapse of cavitation bubbles generates localized high temperatures, which helps overcome the reaction's activation energy barrier. ajgreenchem.com

Table 3: Comparison of Green Synthetic Methods for Dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine Derivatives

Method Reactants Conditions Advantages Ref
Microwave-Assisted 2-aminophenols, 2-chlorobenzaldehydes Basic conditions, Microwave irradiation Short reaction times, good yields researchgate.netresearchgate.net
Microwave-Assisted Substituted 2-aminophenols, benzaldehydes, phenacyl bromides Cs₂CO₃, Microwave irradiation Reduced time and solvent, improved yield and purity arkat-usa.org

Replacing volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. In the context of dibenzo[b,f] ajgreenchem.comresearchgate.netoxazepine synthesis, researchers have explored the use of water and other environmentally benign solvent systems.

Poly(ethylene glycol) (PEG) has been utilized as a sustainable, non-volatile, and effective reaction solvent. researchgate.net For example, PEG-400 can act as a promoter for the synthesis of dibenz[b,f]-1,4-oxazepine, providing high yields. researchgate.net Its performance has been compared favorably against phase transfer catalysts like ionic liquids and tetra-n-butylammonium bromide. researchgate.net

Furthermore, conducting reactions in aqueous solutions minimizes the reliance on organic solvents. google.com An example is the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene (B146284) in a basic aqueous solution as an initial step in a multi-stage synthesis of a related dibenzo-thiazepine core, highlighting a move towards more environmentally friendly processes. google.com

Development of Heterogeneous Catalysis and Biocatalysis for Heterocycle Synthesis

The synthesis of dibenzo[b,f] nih.govrsc.orgoxazepines and related heterocycles has increasingly benefited from the development of more sustainable catalytic methods. Heterogeneous catalysis and biocatalysis represent two key pillars in this advancement, offering advantages such as catalyst recyclability, milder reaction conditions, and high selectivity, aligning with the principles of green chemistry.

Heterogeneous Catalysis

The application of heterogeneous catalysts in the synthesis of dibenzo[b,f] nih.govrsc.orgoxazepine and its analogs aims to simplify product purification and enable catalyst reuse. These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.

One approach involves the use of solid-supported metal catalysts. For instance, palladium-complexed dendrimers supported on silica (B1680970) have been employed as a recyclable catalyst for the synthesis of related dibenzo[b,e] nih.govrsc.orgdiazepinones. mdpi.com This method highlights the potential for creating stable, reusable catalytic systems for the construction of similar tricyclic frameworks. Another example is the reaction of dibenz[b,f] nih.govrsc.orgoxazepine with sodium dichloroisocyanurate under heterogeneous conditions in a chloroform-water mixture, which leads to nuclear chlorinated derivatives. rsc.org

The merging of different catalytic strategies, such as combining electro-catalysis with heterogeneous catalysis, is an emerging area. researchgate.net For example, the use of graphite (B72142) electrodes in electro-oxidative synthesis provides a heterogeneous surface for reactions, potentially applicable to the formation of the oxazepine core. researchgate.net Copper-catalyzed reactions, which are numerous in the synthesis of these heterocycles, can also be adapted to heterogeneous systems, for instance by using copper iodide (CuI) which can act as a heterogeneous catalyst in certain conditions. researchgate.netnih.gov

Table 1: Examples of Heterogeneous Catalysis in the Synthesis of Dibenzo[b,f] nih.govrsc.orgoxazepine and Related Heterocycles

Catalyst SystemReaction TypeSubstratesProduct TypeKey FindingsReference
Sodium Dichloroisocyanurate (FiClor)ChlorinationDibenz[b,f] nih.govrsc.orgoxazepineChlorinated dibenz[b,f] nih.govrsc.orgoxazepinesReaction in chloroform-water gives preponderantly nuclear chlorinated derivatives. rsc.org
Silica-supported Palladium DendrimersCarbonylationBenzenediamine derivativesDibenzo[b,e] nih.govrsc.orgdiazepinonesRecyclable catalyst system affording products in excellent yields. mdpi.com
Graphite ElectrodesElectro-oxidative SynthesisDihydrodibenzo-oxazepines and ketonesCoupled productsDemonstrates merging of electro-catalysis with heterogeneous catalysis. researchgate.net

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions, often with exceptional stereo- and regioselectivity under mild, environmentally benign conditions. The application of biocatalysis to the synthesis of dibenzo[b,f] nih.govrsc.orgoxazepine derivatives is a promising and developing field.

A significant advancement is the use of imine reductases (IREDs) for the stereodivergent synthesis of 5-substituted tetrahydro-1,4-benzoxazepines. nih.gov This biocatalytic method provides access to chiral seven-membered N-heterocycles in excellent yields (up to 96%) and high enantiomeric and diastereomeric excess (up to >99%). nih.gov This approach broadens the utility of IREDs beyond their typical substrates, demonstrating their potential for creating complex, biologically relevant scaffolds that are structurally related to the dibenzo[b,f] nih.govrsc.orgoxazepine core. nih.gov

The interface between biocatalysis and other modern synthetic methods, such as electrocatalysis, is also being explored. researchgate.net This synergy can overcome limitations of individual approaches and lead to novel transformations for synthesizing complex molecules like dibenzo[b,f] nih.govrsc.orgoxazepine derivatives. researchgate.net

Table 2: Biocatalytic Synthesis of Dibenzo[b,f] nih.govrsc.orgoxazepine-Related Structures

EnzymeReaction TypeSubstratesProduct TypeKey FindingsReference
Imine Reductases (IREDs)Stereodivergent Reductive Amination(Varies)5-substituted tetrahydro-1,4-benzoxazepinesExcellent yields (up to 96%) and stereoselectivity (up to >99% ee and de). nih.gov

Chemical Reactivity and Derivatization of Dibenzo B,f 1 2 Oxazepine

General Reaction Profiles of the Dibenzo[b,f]nih.govresearchgate.netoxazepine System

The reactivity of the dibenzo[b,f] nih.govresearchgate.netoxazepine system is characterized by the interplay between the electron-rich aromatic rings and the central seven-membered oxazepine ring containing a reactive azomethine (C=N) bond.

Oxidation Reactions

Oxidation reactions of the dibenzo[b,f] nih.govresearchgate.netoxazepine core can occur at several positions. The dihydro form of the scaffold can be oxidized to the corresponding imine (oxazepine). For instance, dihydrodibenzo-oxazepines can undergo oxidative conversion to dibenzo[b,f] nih.govresearchgate.netoxazepines using methods like photoredox or electro-catalysis. researchgate.net

A key oxidation reaction involves the C-11 position. The oxidation of [11-¹⁴C]-dibenz[b,f] nih.govresearchgate.netoxazepine with chromium trioxide-pyridine leads to the formation of [11-¹⁴C]-10,11-dihydrodibenz[b,f] nih.govresearchgate.netoxazepin-11-one, a cyclic lactam. lookchem.com This transformation highlights the susceptibility of the azomethine carbon to oxidation. Enzymatic oxidation has also been observed, which is notably stimulated by reagents like methylene (B1212753) blue. nih.gov

Table 1: Examples of Oxidation Reactions

Starting MaterialReagent/ConditionProductReference
Dihydrodibenzo-oxazepinesEosin Y or graphite (B72142) electrodes (Photoredox/Electro-catalysis)Dibenzo[b,f] nih.govresearchgate.netoxazepines researchgate.net
[11-¹⁴C]-Dibenz[b,f] nih.govresearchgate.netoxazepineChromium trioxide - pyridine[11-¹⁴C]-10,11-dihydrodibenz[b,f] nih.govresearchgate.netoxazepin-11-one lookchem.com
Dibenz[b,f] nih.govresearchgate.netoxazepineRat liver microsomes, Methylene blue10,11-dihydrodibenz[b,f] nih.govresearchgate.netoxazepin-11-one nih.gov

Reduction Reactions

The dibenzo[b,f] nih.govresearchgate.netoxazepine system can undergo reduction at the azomethine bond and other reducible functionalities. Catalytic hydrogenation of [11-¹⁴C]-dibenz[b,f] nih.govresearchgate.netoxazepine results in the formation of [11-¹⁴C]-10,11-dihydrodibenz[b,f] nih.govresearchgate.netoxazepine. lookchem.com This reduction of the C=N double bond is a common transformation for this heterocyclic system.

In a related context, the reduction of nitro groups on precursors is a key step in the synthesis of the dibenzo[b,f] nih.govresearchgate.netthiazepine ring system, a close structural analog. google.comsphinxsai.com For example, a nitro group on a precursor like 2-(2-nitrophenylsulfuryl)benzoic acid can be reduced to an amino group using hydrogen gas with a metal catalyst. google.com Enzymatic reduction of dibenz[b,f] nih.govresearchgate.netoxazepine at the azomethine C-11 position to yield 2-amino-2'-hydroxymethyldiphenyl ether has also been reported, a reaction that is dependent on NADPH. nih.gov

Table 2: Examples of Reduction Reactions

Starting MaterialReagent/ConditionProductReference
[11-¹⁴C]-Dibenz[b,f] nih.govresearchgate.netoxazepineCatalytic Hydrogenation[11-¹⁴C]-10,11-dihydrodibenz[b,f] nih.govresearchgate.netoxazepine lookchem.com
2-(2-nitrophenylsulfuryl)benzoic acidH₂, Heterogeneous metal catalyst2-(2-aminophenylsulfuryl)benzoic acid google.com
Dibenz[b,f] nih.govresearchgate.netoxazepineRat liver microsomes, NADPH2-amino-2'-hydroxymethyldiphenyl ether nih.gov

Substitution Reactions and Halogenation Patterns

The aromatic rings of the dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold are amenable to electrophilic substitution reactions, with halogenation being a common modification. The position and nature of substituents, such as chlorine atoms, can significantly influence the pharmacological properties of the resulting derivatives. nih.gov

The synthesis of various chloro-substituted dibenzo[b,f] nih.govresearchgate.netoxazepines has been reported. For example, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govresearchgate.netoxazepine has been identified as a dual ligand for specific receptors. nih.gov The synthesis of these halogenated compounds often involves using substituted precursors, such as 1-chloro-2-nitrobenzene (B146284) in the multi-step synthesis of related thiazepine analogs. google.com The preparation of variously substituted dibenz[b,f] nih.govresearchgate.netoxazepines where the aromatic rings are modified but the azomethine group is unsubstituted has also been described. rsc.org

Site-Specific Functionalization and Scaffold Modification

Targeted modifications of the dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold are essential for developing new compounds with desired properties. These modifications can be directed at the central seven-membered ring or at peripheral substituents.

Reactivity at the Oxazepine Seven-Membered Ring System

The seven-membered oxazepine ring is a key site for chemical transformations. echemcom.comutas.edu.au The imine functionality within the ring is a primary handle for derivatization. Cycloaddition reactions are a powerful tool for building more complex molecular architectures. For instance, the Staudinger [2+2] cycloaddition between dibenzo[b,f] nih.govresearchgate.netoxazepine-imines and α-diazo ketones under visible light provides a route to tetracyclic dibenzo[b,f] nih.govresearchgate.netoxazepine-fused β-lactams. bohrium.com Similarly, 1,3-dipolar cycloaddition reactions have been used to construct fused pyrrolidine (B122466) rings. researchgate.net

The azomethine bond can also be cleaved under certain conditions. A spectrophotometric determination method for dibenzo[b,f]-1,4-oxazepine has been developed based on the diazotization cleavage of the azomethine bond, followed by a coupling reaction. nih.gov The synthesis of the oxazepine ring itself often involves a cycloaddition reaction, for example, between a Schiff base and an anhydride (B1165640). echemcom.com

Table 3: Reactions at the Oxazepine Ring

Reaction TypeReagentsProduct TypeReference
Staudinger [2+2] Cycloadditionα-diazo ketones, visible lightTetracyclic fused β-lactams bohrium.com
1,3-Dipolar CycloadditionAlkenesDibenzo[b,f]pyrrolo[1,2-d] nih.govresearchgate.netoxazepines researchgate.net
Diazotization CleavageDiazotizing agent, coupling agentAzo-dye nih.gov
Ring Formation (Cycloaddition)Schiff base, anhydride1,3-Oxazepine-4,7-diones echemcom.com

Transformations of Peripheral Substituents (e.g., Nitrile Group)

Peripheral substituents on the dibenzo[b,f] nih.govresearchgate.netoxazepine core offer another avenue for derivatization. While specific literature on the transformation of a nitrile group on the 11-phenyldibenzo[b,f] nih.govresearchgate.netoxazepine scaffold is not abundant, the general reactivity of aromatic nitriles provides a predictive framework for potential modifications. numberanalytics.comnumberanalytics.comnih.gov

Aromatic nitriles can undergo a variety of transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. numberanalytics.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H). numberanalytics.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, a [2+3] cycloaddition with an azide (B81097) can form a tetrazole ring, a valuable transformation in medicinal chemistry for creating bioisosteres of carboxylic acids. numberanalytics.comnumberanalytics.com

The synthesis of the dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold itself can involve precursors bearing nitrile groups, such as 2-aminobenzonitrile (B23959), further indicating the compatibility of this functional group with the core structure. researchgate.net

Table 4: Potential Transformations of a Peripheral Nitrile Group

Reaction TypeReagents/ConditionsProduct Functional GroupReference
HydrolysisH₃O⁺ or OH⁻Carboxylic acid or Amide numberanalytics.com
ReductionLiAlH₄Primary amine numberanalytics.com
ReductionDIBAL-HAldehyde numberanalytics.com
[2+3] CycloadditionAzide (e.g., NaN₃)Tetrazole numberanalytics.comnumberanalytics.com

C-H Activation Methodologies for Dibenzo[b,f]researchgate.netbohrium.comoxazepine Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the introduction of new functional groups onto a molecular scaffold without the need for pre-functionalized starting materials. nih.gov For heteroaromatic compounds like dibenzo[b,f] researchgate.netbohrium.comoxazepine, C-H activation offers a direct route to novel derivatives by targeting the aromatic C-H bonds on the benzene (B151609) rings. This approach is particularly valuable as it can provide access to compounds that are difficult to synthesize through traditional cross-coupling methods. The primary focus in this area has been on transition metal catalysis, particularly with palladium and rhodium complexes. nih.govrsc.org

Palladium catalysis is a versatile tool for C-H activation, enabling reactions such as arylation, olefination, and carbonylation. researchgate.net In the context of the dibenzo[b,f] researchgate.netbohrium.comoxazepine framework, C-H activation would typically proceed via a concerted metalation-deprotonation pathway or through an oxidative addition mechanism. The inherent challenge lies in controlling the regioselectivity of the functionalization on the two benzene rings.

Research on structurally analogous heterocycles demonstrates that directing groups can be employed to achieve high regioselectivity. researchgate.net For the dibenzo[b,f] researchgate.netbohrium.comoxazepine core, the embedded lactam or imine functionality can potentially direct the catalyst to specific C-H bonds. For instance, palladium-catalyzed C-H arylation using aryl halides or their equivalents could introduce a variety of substituents onto the aromatic backbone.

Table 1: Representative Palladium-Catalyzed C-H Arylation

EntryArylating AgentCatalyst SystemProduct StructureRef.
1Aryl BromidePd(OAc)₂, Ligand2-Aryl-dibenzo[b,f] researchgate.netbohrium.comoxazepine researchgate.net
2Aryl IodidePdCl₂(dppf)4-Aryl-dibenzo[b,f] researchgate.netbohrium.comoxazepine researchgate.net
3Arylboronic AcidPd(OAc)₂, Oxidant8-Aryl-dibenzo[b,f] researchgate.netbohrium.comoxazepine researchgate.net

Note: The table represents potential transformations based on established palladium-catalyzed C-H activation methodologies. Specific conditions and regioselectivity would require experimental validation for the dibenzo[b,f] researchgate.netbohrium.comoxazepine scaffold.

Rhodium(III) catalysts are particularly effective for C-H activation, often proceeding through a chelation-assisted mechanism. nih.gov This approach typically involves a directing group on the substrate that coordinates to the rhodium center, positioning it for a selective C-H cleavage at the ortho position. nih.govrsc.org For dibenzo[b,f] researchgate.netbohrium.comoxazepine derivatives, a substituent at the N-10 position could potentially serve as such a directing group.

Rhodium-catalyzed reactions can be used for annulations, where the C-H bond activation is followed by coupling with alkynes or alkenes to build new fused ring systems. rsc.org For example, the reaction of an N-substituted dibenzo[b,f] researchgate.netbohrium.comoxazepine with an alkyne could lead to the synthesis of complex polycyclic heteroaromatics.

Table 2: Potential Rhodium-Catalyzed C-H Annulation

EntryReactantCatalyst SystemProduct TypeRef.
1Diphenylacetylene[CpRhCl₂]₂, AgSbF₆Fused Polycycle rsc.org
2StyreneCpRh(MeCN)₃₂Alkenylated Dibenzo-oxazepine nih.gov
3Diazo Compound[Cp*RhCl₂]₂Annulated Isoquinolone Analogue rsc.org

Note: This table illustrates hypothetical applications of rhodium catalysis to the dibenzo[b,f] researchgate.netbohrium.comoxazepine core based on known reactivity patterns. The feasibility and outcome would depend on the specific substrate and reaction conditions.

The development of C-H activation methodologies for the dibenzo[b,f] researchgate.netbohrium.comoxazepine scaffold holds significant promise for the efficient synthesis of a wide array of novel derivatives, expanding the chemical space for potential applications.

Structural Characterization and Spectroscopic Analysis of Dibenzo B,f 1 2 Oxazepine and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and structural features of the dibenzo[b,f] nih.govgriffith.edu.auoxazepine core and its substituted analogues. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each offer unique and complementary information.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups and characteristic vibrations of the dibenzo[b,f] nih.govgriffith.edu.auoxazepine ring system. The IR spectra of these compounds are distinguished by specific absorption bands that correspond to the stretching and bending vibrations of their constituent bonds.

Key vibrational modes for dibenzo[b,f] nih.govgriffith.edu.auoxazepine derivatives include:

Aromatic C-H Stretching: Bands are typically observed above 3000 cm⁻¹, consistent with the C-H bonds of the fused benzene (B151609) rings. vscht.czlibretexts.org

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

C-O-C (Ether) Stretching: The stretching vibration of the ether linkage within the central oxazepine ring is a crucial diagnostic peak, often appearing in the 1250-1170 cm⁻¹ range. centralasianstudies.org

C=N (Imine) Stretching: The carbon-nitrogen double bond of the oxazepine ring typically shows a stretching band in the region of 1624-1616 cm⁻¹. uobabylon.edu.iq In derivatives where the ring contains a carbonyl group (an oxazepin-one), this is replaced by a strong C=O amide absorption. centralasianstudies.org For instance, in 4-phenyl-4,5-dihydrobenzo[f] nih.govgriffith.edu.auoxazepin-3(2H)-one, a strong C=O band is observed. researchgate.net

The analysis of these characteristic frequencies allows for the confirmation of the core ring structure and the presence of various substituents.

Table 1: Characteristic IR Absorption Bands for Dibenzo[b,f] nih.govgriffith.edu.auoxazepine Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretching 3100-3000 libretexts.org
Aliphatic C-H Stretching 3000-2850 vscht.cz
C=N (Imine) Stretching 1624-1616 uobabylon.edu.iq
C=O (Amide/Lactone) Stretching 1718-1626 uobabylon.edu.iq
C=C (Aromatic) Stretching 1600-1400 libretexts.org
C-O-C (Ether) Stretching 1288-1251 centralasianstudies.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of dibenzo[b,f] nih.govgriffith.edu.auoxazepine derivatives in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom.

¹H NMR: The proton NMR spectra of these compounds show characteristic signals for the aromatic protons on the dibenzo rings and the phenyl substituent, typically appearing in the downfield region (δ 7.0-8.5 ppm). rsc.orgbeilstein-journals.org The specific coupling patterns (e.g., doublets, triplets, multiplets) help to determine the substitution pattern on the aromatic rings. Protons on aliphatic portions of derivatives, such as N-alkyl groups or reduced positions in the oxazepine ring, appear in the upfield region. griffith.edu.aubeilstein-journals.org For example, in 4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f] nih.govgriffith.edu.auoxazepin-8-yl)benzamide, the methyl protons (N-CH₃) appear as a singlet at δ 3.61 ppm. griffith.edu.au

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons of the dibenzo and phenyl rings typically resonate between δ 115 and 155 ppm. rsc.orgbeilstein-journals.org The carbon atom of the C=N imine bond is found further downfield. In substituted benzo[b] nih.govgriffith.edu.auoxazepines, quaternary carbons of the fused ring system can be identified, such as the carbon attached to the oxygen (C-O) and the carbon involved in the fusion of the two benzene rings. rsc.org

Table 2: Selected ¹H and ¹³C NMR Data for Substituted Dibenzo[b,f] nih.govgriffith.edu.auoxazepine Derivatives

Compound Nucleus Chemical Shift (δ ppm) Reference
2-(4-Fluorophenyl)-4-phenylbenzo[b] nih.govgriffith.edu.auoxazepine ¹H NMR 8.05 – 6.55 (m, Ar-H) rsc.org
¹³C NMR 164.0 (d, J=251.6 Hz), 163.9, 162.1, 150.8, 142.0, 139.6, 130.5, 129.6 (d, J=3.3 Hz), 128.6, 128.5, 128.2 (d, J=8.6 Hz), 128.1, 127.5, 125.8, 120.6, 115.8 (d, J=22.0 Hz), 105.8 (d, J=1.8 Hz) rsc.org
4-(4-Bromophenyl)-2-phenylbenzo[b] nih.govgriffith.edu.auoxazepine ¹H NMR 7.95 – 6.55 (m, Ar-H) rsc.org
¹³C NMR 163.4, 162.8, 150.8, 141.9, 138.5, 133.2, 131.6, 130.5, 129.1, 128.8, 128.5, 128.4, 126.2, 125.8, 125.1, 120.8, 105.6 rsc.org
3-(Cyclohexylamino)-2-p-tolyldibenzo[b,f]pyrrolo[1,2-d] nih.govgriffith.edu.auoxazepine-1-carbonitrile ¹H NMR 7.99 - 7.10 (m, Ar-H), 3.42 (s, NH), 2.39 (s, CH₃) beilstein-journals.org

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of 11-Phenyldibenzo[b,f] nih.govgriffith.edu.auoxazepine and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. griffith.edu.aursc.org

The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. For 11-Phenyldibenzo[b,f] nih.govgriffith.edu.auoxazepine, the molecular formula is C₁₉H₁₃NO. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for dibenzo[b,f] nih.govgriffith.edu.auoxazepines involve cleavages of the central seven-membered ring and loss of substituents. The stability of the fused aromatic system often results in prominent fragment ions corresponding to the tricyclic core. For the parent compound, dibenz[b,f] nih.govgriffith.edu.auoxazepine, the molecular weight is 195.22 g/mol . nih.govnist.gov

X-ray Crystallography for Molecular Geometry and Conformation

While spectroscopic methods define the connectivity of atoms, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Single crystal X-ray diffraction studies on various dibenzo[b,f] nih.govgriffith.edu.auoxazepine and related heterocyclic derivatives consistently reveal key conformational features of the tricyclic system. mdpi.com The central seven-membered oxazepine ring is not planar and typically adopts a boat conformation. researchgate.netresearchgate.net This conformation minimizes steric strain within the ring.

Table 3: Crystallographic Data for a Dibenzo[b,f] nih.govgriffith.edu.auoxazepine-related Derivative

Compound Crystal System Space Group Key Conformational Feature Reference
12,13-Dihydro-12-oxo-13-phenylbenzo[b]naphth[f] nih.govgriffith.edu.auoxazepine-2,3-dicarbonitrile N/A N/A The seven-membered ring has a boat conformation. researchgate.net
Dibenzo[b,f] nih.govgriffith.edu.authiazepin-11-yl-diethyl-amine N/A N/A The central thiazepine ring adopts a boat conformation. researchgate.net

Note: Specific crystal data for the title compound was not available in the provided sources, so data for related structures is presented.

The non-planar, chiral nature of many dibenzo[b,f] nih.govgriffith.edu.auoxazepine derivatives makes them interesting targets for asymmetric synthesis. X-ray crystallography is a crucial tool in this field, as it can unambiguously determine the absolute configuration of a chiral product, thereby validating the stereochemical outcome of a synthetic method.

In research involving related dibenzo[b,e]oxepines, enantiomers were separated and their activity was found to be stereospecific. nih.gov Molecular docking studies, which are often based on crystal structure data, suggested that the conformation of the tricyclic core and the position of substituents dictate how the molecule binds to its target. nih.gov For instance, these studies on the H₁ receptor indicated that the oxygen atom and chlorine substitution pattern in the tricyclic system determine whether the (R)- or (S)-enantiomer is the more active form (the eutomer). nih.gov This highlights how structural data derived from or correlated with X-ray crystallography can explain stereospecific interactions and guide the design of enantioselective syntheses. Furthermore, recent advances have merged photocatalysis or electro-catalysis with organocatalysis to achieve enantio- and diastereoselective C-C bond formations with dihydrodibenzo-oxazepines, creating specific stereoisomers whose structures would be confirmed by X-ray analysis. researchgate.net

Computational and Theoretical Studies on Dibenzo B,f 1 2 Oxazepine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a standard method for investigating the properties of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. For the dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold, DFT calculations are employed to elucidate molecular geometry, electronic structure, and reaction mechanisms. mdpi.comresearchgate.netdoaj.orgnih.gov

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or cc-pVDZ, are utilized to determine the most stable three-dimensional structure of dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives. nih.govnih.gov The process involves geometry optimization, which locates the minimum energy conformation of the molecule.

Calculated geometric parameters, such as bond lengths and angles, are often compared with experimental data from X-ray crystallography to validate the computational method. mdpi.comresearchgate.netdoaj.orgnih.gov Good agreement between calculated and experimental data, with low root-mean-square deviations (RMSD), confirms the accuracy of the theoretical model. mdpi.comnih.gov For example, in a study of novel benzimidazole (B57391) fused-1,4-oxazepines, the calculated bond distances and angles showed a good correlation (R² = 0.994–0.997) with X-ray diffraction data. mdpi.com

ParameterCalculation MethodCalculated ValueExperimental Value (X-ray)Reference
Bond Length (C-O)DFT/B3LYP1.37 Å1.36 Å mdpi.comnih.gov
Bond Length (C=N)DFT/B3LYP1.29 Å1.28 Å mdpi.comnih.gov
Bond Angle (C-O-C)DFT/B3LYP118.5°118.2° mdpi.comnih.gov
Dihedral AngleDFT/B3LYP8.92°9.10° nih.gov

This is an interactive table. You can sort and filter the data.

The electronic properties of dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives are crucial for understanding their reactivity and intermolecular interactions. DFT is used to analyze these properties through Frontier Molecular Orbitals (FMO) and Natural Bond Orbital (NBO) calculations. researchgate.netdoaj.orgnih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For example, DFT calculations on dibenzo[b,f]oxepine derivatives connected to fluorine azobenzenes were used to determine the HOMO-LUMO gap for E/Z isomers to understand their electronic transitions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the distribution of electron density within the molecule. researchgate.netdoaj.orgresearchgate.net It calculates the charge at each atomic site, revealing the most electropositive and electronegative centers. researchgate.netdoaj.org This information helps in understanding charge transfer interactions, the nature of chemical bonds, and the regions of electrophilic and nucleophilic reactivity, often visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netdoaj.org

Table 2: Example FMO Analysis for a Dibenzo[b,f] nih.govresearchgate.netoxazepine Derivative (Note: This table is a representative example.)

Molecular OrbitalEnergy (eV)DescriptionReference
HOMO-5.8Electron-rich, localized on the phenyl rings and heteroatoms. nih.gov
LUMO-1.2Electron-deficient, distributed across the tricyclic system. nih.gov
HOMO-LUMO Gap (ΔE)4.6Indicates high kinetic stability. nih.gov

This is an interactive table. You can sort and filter the data.

Computational modeling is a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. DFT calculations can map out the entire energy profile of a reaction, including reactants, intermediates, transition states, and products. researchgate.net

For instance, in the synthesis of complex pentacyclic dibenzo[b,f] nih.govresearchgate.netoxazepine-fused isoquinuclidines, DFT calculations were used to support the proposed reaction mechanism. researchgate.net The reaction involves a proline-catalyzed direct Mannich reaction followed by an intramolecular aza-Michael cascade. researchgate.net Computational modeling can help to:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which determines the reaction rate.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed.

Explain Stereoselectivity: By comparing the energies of transition states leading to different stereoisomers, DFT can explain why one product is formed preferentially, supporting the observed high stereochemical outcome of the reaction. researchgate.net

These mechanistic studies are invaluable for optimizing reaction conditions and for designing new synthetic routes to access complex heterocyclic systems based on the dibenzo[b,f] nih.govresearchgate.netoxazepine core. researchgate.netusc.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dibenzo[b,f]nih.govresearchgate.netoxazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdoaj.org 3D-QSAR models, such as CoMFA and CoMSIA, are particularly useful for understanding how the three-dimensional properties of a molecule influence its interaction with a biological target. nih.govdoaj.orgmdpi.com

For a series of dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives investigated as potent agonists of the human TRPA1 receptor, 3D-QSAR studies were performed to predict their agonistic activities and to identify key structural features required for this activity. nih.govdoaj.org

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) fields around a set of aligned molecules. nih.govmdpi.com These field values are then correlated with the biological activity data using partial least squares (PLS) analysis to generate a predictive model.

In a study of 21 dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives, the CoMFA model yielded a high cross-validated correlation coefficient (r²cv or q²) of 0.631, indicating good internal predictive ability. nih.gov The non-cross-validated correlation coefficient (r²) was 0.986, showing a strong correlation between the predicted and actual activities for the training set. nih.gov The model's predictive power was further confirmed with an external test set, giving a predictive r² (r²pred) of 0.967. nih.gov

CoMSIA is similar to CoMFA but calculates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian-type function which avoids the steep potential changes seen in CoMFA. nih.govmdpi.com

For the same set of dibenzo[b,f] nih.govresearchgate.netoxazepine derivatives, the CoMSIA model also showed good statistical significance with an r²cv of 0.542 and an r² of 0.981. nih.gov This model also demonstrated excellent external predictive ability, with an r²pred value of 0.981. nih.gov The information from the 3D contour maps generated by both CoMFA and CoMSIA helps to visualize the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity, guiding the design of more potent compounds. nih.govmdpi.com

Table 3: Statistical Results of CoMFA and CoMSIA Models for Dibenzo[b,f] nih.govresearchgate.netoxazepine Derivatives as TRPA1 Agonists

Modelr²cv (q²)r² (non-cross-validated)r²pred (external validation)Reference
CoMFA0.6310.9860.967 nih.gov
CoMSIA0.5420.9810.981 nih.gov

This is an interactive table. You can sort and filter the data.

Predictive Modeling for the Design of Dibenzo[b,f]doaj.orgresearchgate.netoxazepine Analogs

Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) and molecular modeling studies, is instrumental in the rational design of novel dibenzo[b,f] doaj.orgresearchgate.netoxazepine analogs with desired biological activities. While specific predictive models for 11-Phenyldibenzo[b,f] doaj.orgresearchgate.netoxazepine are not extensively documented in publicly available literature, the methodologies applied to structurally similar dibenzo[b,f] doaj.orgresearchgate.netoxazepine derivatives provide a clear framework for how such studies would be conducted.

These models aim to establish a mathematical correlation between the structural features of the molecules and their biological activities. For instance, molecular modeling studies on a series of dibenzo[b,f] doaj.orgresearchgate.netoxazepine derivatives have been used to identify key structural requirements for potent agonism of the human transient receptor potential ankyrin 1 (TRPA1) receptor. doaj.org Such studies typically involve the generation of 3D structures of the compounds, calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and the development of a statistical model.

The insights gained from the three-dimensional contour maps generated in these studies can guide the structural modifications of the dibenzo[b,f] doaj.orgresearchgate.netoxazepine core to enhance biological activity. doaj.org For 11-Phenyldibenzo[b,f] doaj.orgresearchgate.netoxazepine, predictive models could be developed to explore how substitutions on the phenyl ring or the dibenzoxazepine (B10770217) nucleus would affect its target affinity and selectivity. For example, docking studies of dibenzo[b,f] doaj.orgresearchgate.netoxazepine derivatives into the active sites of receptors like the histamine (B1213489) H1 receptor have been performed to understand the binding modes and the influence of substituents on affinity. nih.gov

Table 1: Example of Molecular Descriptors Used in Predictive Modeling of Dibenzo[b,f] doaj.orgresearchgate.netoxazepine Analogs

Descriptor TypeExamplesRelevance
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions, reactivity, and charge transfer
Steric Molecular volume, Surface area, Principal moments of inertiaDefines the size and shape of the molecule, influencing receptor fit
Hydrophobic LogP, Water-accessible surface areaDetermines the partitioning of the molecule between aqueous and lipid phases
Topological Connectivity indices, Wiener indexEncodes information about the branching and connectivity of the molecule

Advanced Computational Applications

Beyond predictive modeling for biological activity, advanced computational methods are employed to investigate the intrinsic properties of the dibenzo[b,f] doaj.orgresearchgate.netoxazepine scaffold, such as its photophysical and mesomorphic characteristics.

Theoretical Predictions of Photophysical Properties (e.g., Nonlinear Optical Properties)

The NLO properties of a material describe how its optical properties are modified by the presence of high-intensity light. researchgate.net Materials with significant NLO responses are of interest for applications in photonics and optoelectronics. Theoretical studies can predict key NLO parameters such as the nonlinear refractive index (n₂) and the third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.net

For 11-Phenyldibenzo[b,f] doaj.orgresearchgate.netoxazepine, computational studies would typically involve:

Optimization of the ground-state geometry.

Calculation of the electronic absorption spectrum using TD-DFT to identify the main electronic transitions.

Calculation of the first and second hyperpolarizabilities (β and γ), which are molecular-level indicators of second- and third-order NLO activity, respectively.

Table 2: Hypothetical Calculated Photophysical and NLO Properties of an Oxazepine Derivative

PropertyCalculated ValueMethod
Maximum Absorption Wavelength (λ_max)350 nmTD-DFT/B3LYP/6-31G(d)
First Hyperpolarizability (β)5 x 10⁻³⁰ esuDFT/B3LYP/6-31G(d)
Second Hyperpolarizability (γ)2 x 10⁻³⁶ esuDFT/B3LYP/6-31G(d)

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from computational studies on similar heterocyclic systems.

Theoretical Studies on Mesomorphic Behaviors of Oxazepine-Core Liquid Crystals

The incorporation of rigid, anisotropic molecular cores is a key strategy in the design of liquid crystals. The dibenzo[b,f] doaj.orgresearchgate.netoxazepine unit, with its extended and relatively rigid structure, has the potential to act as a mesogenic core in liquid crystalline materials. Theoretical studies can provide valuable insights into the potential mesomorphic (liquid crystalline) behavior of derivatives of 11-Phenyldibenzo[b,f] doaj.orgresearchgate.netoxazepine.

Computational methods can be used to predict the likelihood of a compound exhibiting liquid crystalline phases by calculating various molecular parameters that are known to influence mesomorphism. These include:

Molecular Shape and Anisotropy: Calculation of the molecular dimensions (length and breadth) and the aspect ratio (length/breadth). A higher aspect ratio generally favors the formation of nematic phases.

Intermolecular Interactions: Modeling of the interactions between pairs of molecules to understand how they are likely to pack in the condensed phase.

While specific theoretical studies on the mesomorphic properties of liquid crystals based on the 11-Phenyldibenzo[b,f] doaj.orgresearchgate.netoxazepine core are not found in the literature, research on other heterocyclic liquid crystals provides a template for such investigations. For example, studies on other oxazepine-containing liquid crystals have shown that the nature and length of flexible terminal chains attached to the rigid core have a significant impact on the type of mesophase formed and the transition temperatures.

Table 3: Key Molecular Parameters Influencing Mesomorphic Behavior

ParameterDescriptionInfluence on Mesomorphism
Aspect Ratio (L/B) The ratio of the molecular length (L) to its breadth (B).Higher values generally promote the formation of calamitic (rod-like) mesophases.
Molecular Biaxiality A measure of the deviation from cylindrical symmetry.Can influence the formation of biaxial nematic phases.
Dipole Moment The overall polarity of the molecule.Affects intermolecular interactions and can favor the formation of smectic phases.
Polarizability Anisotropy The difference in polarizability along different molecular axes.Contributes to the anisotropic van der Waals interactions that stabilize liquid crystalline phases.

Advanced Research Applications of Dibenzo B,f 1 2 Oxazepine Scaffolds

Role as a Pharmacologically Active Scaffold in Medicinal Chemistry Research

The dibenzo[b,f] mdpi.comgoogle.comoxazepine scaffold is a cornerstone in the design of biologically active molecules. Its rigid, three-dimensional structure provides a unique framework that can be strategically modified to interact with various biological targets, including receptors and enzymes. The pharmacological potential of this scaffold has been explored in numerous studies, leading to the identification of derivatives with a wide spectrum of activities.

Exploration of Dibenzo[b,f]mdpi.comgoogle.comoxazepine Derivatives for Receptor Modulation

The versatility of the dibenzo[b,f] mdpi.comgoogle.comoxazepine scaffold allows for the fine-tuning of its interaction with various receptors, making it a valuable tool in the quest for selective and potent receptor modulators.

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that plays a crucial role in pain, inflammation, and respiratory conditions. Research has identified dibenzo[b,f] mdpi.comgoogle.comoxazepine derivatives as potent agonists of the human TRPA1 receptor. mdpi.comnih.gov The parent compound, dibenz[b,f] mdpi.comgoogle.comoxazepine, also known as CR gas, is a lachrymatory agent whose effects are mediated through the activation of the TRPA1 channel. nih.gov

Computational studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on a series of 11H-dibenz[b,e]azepine and dibenzo[b,f] mdpi.comgoogle.comoxazepine derivatives to understand their structure-activity relationships (SAR) as TRPA1 agonists. mdpi.com These studies have provided insights into the structural requirements for potent agonistic activity. While specific experimental data for 11-Phenyldibenzo[b,f] mdpi.comgoogle.comoxazepine is not extensively documented in publicly available literature, the SAR models suggest that substitutions on the dibenzo[b,f] mdpi.comgoogle.comoxazepine core significantly influence TRPA1 receptor activation. mdpi.com For instance, the models indicate that bulky groups at certain positions can be favorable for activity. mdpi.com However, without direct experimental validation for the 11-phenyl derivative, its precise effect on TRPA1 agonism remains an area for further investigation.

The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on immune cells, making it a promising target for the treatment of inflammatory and allergic disorders. Research into the interaction of dibenzo[b,f] mdpi.comgoogle.comoxazepine derivatives with histamine receptors has revealed that certain substitution patterns can confer significant affinity and functional activity at the H4R.

For example, a study inspired by the dual H1/H4 receptor ligand VUF6884, which is a 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] mdpi.comgoogle.comoxazepine, synthesized and pharmacologically characterized a series of new oxazepine derivatives. nih.gov This study highlighted that the substitution at the 11-position is a critical determinant of activity at histamine receptors. nih.gov Another study identified (E)-7-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] mdpi.comgoogle.comoxazepine as a potent H4R agonist. nih.govsigmaaldrich.com

While these findings underscore the importance of the substituent at the 11-position for H4R activity, there is a lack of specific data in the available literature regarding the binding affinity or functional effect of 11-Phenyldibenzo[b,f] mdpi.comgoogle.comoxazepine at the histamine H4 receptor. Further research is needed to determine how a phenyl group at this position influences the interaction with H4R.

Broad Spectrum Bioactivity Investigations of Oxazepine Motifs

The dibenzo[b,f] mdpi.comgoogle.comoxazepine motif has been explored for its potential to inhibit various enzymes, demonstrating its broad-spectrum bioactivity.

Research has shown that derivatives of the dibenzo[b,f] mdpi.comgoogle.comoxazepine scaffold can act as inhibitors of several key enzymes.

Protease Inhibitors: A patent has been filed for dibenzo[b,f] mdpi.comgoogle.comoxazepine derivatives as inhibitors of histone deacetylase (HDAC), a class of protease enzymes. google.comgoogle.com This indicates the potential of this scaffold in developing anticancer agents. However, specific inhibitory data for 11-Phenyldibenzo[b,f] mdpi.comgoogle.comoxazepine against proteases is not provided in these documents.

Squalene (B77637) Synthase Inhibitors: While studies have been conducted on 4,1-benzoxazepine (B1262346) derivatives as squalene synthase inhibitors, this represents a different isomeric scaffold from the dibenzo[b,f] mdpi.comgoogle.comoxazepine series. nih.govnih.gov There is no direct evidence in the reviewed literature to suggest that 11-Phenyldibenzo[b,f] mdpi.comgoogle.comoxazepine is an inhibitor of squalene synthase.

Reverse Transcriptase Inhibitors: There is currently no available research that specifically investigates the activity of 11-Phenyldibenzo[b,f] mdpi.comgoogle.comoxazepine as a reverse transcriptase inhibitor.

Integrin Antagonism Research

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes. nih.gov As such, they are important therapeutic targets. nih.gov While the development of small-molecule integrin antagonists is an active area of research, a review of the current scientific literature reveals a notable lack of studies specifically investigating 11-Phenyldibenzo[b,f] nih.govresearchgate.netoxazepine or other derivatives of the dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold as integrin antagonists. Research in this area has focused on other molecular frameworks. nih.gov

Exploration of Neuroprotective Effects

The dibenzo[b,f]oxepine scaffold, a structurally related core to dibenzo[b,f] nih.govresearchgate.netoxazepines, has been explored for its potential neuroprotective properties. Synthetic derivatives of dibenzo[b,f]oxepine are of interest for their potential application in treating progressive neurodegenerative diseases. While this suggests that the broader class of dibenzoxepines has potential in this therapeutic area, specific research into the neuroprotective effects of 11-Phenyldibenzo[b,f] nih.govresearchgate.netoxazepine is not currently available in the scientific literature. A new series of 1,4-benzoxazepine (B8686809) derivatives has been synthesized and evaluated for their neuroprotective effects, with some compounds showing remarkable activity in preclinical models of cerebral ischemia. scielo.br

Antibacterial and Antifungal Activity Investigations

The dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold and its bioisosteres, such as dibenzo[b,f] nih.govresearchgate.netthiazepines, have been investigated for their antimicrobial properties. Although specific studies on the 11-phenyl derivative are limited, research on related structures provides insight into the potential of this chemical class.

A number of substituted dibenzo[b,f] nih.govresearchgate.netthiazepine analogues with heterocyclic and aliphatic moieties at the C-11 position have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Notably, derivatives incorporating imidazole, 2-methyl imidazole, and pyrrolidine (B122466) at the C-11 position demonstrated significant antibacterial activities. researchgate.net This suggests that the nature of the substituent at the 11-position plays a crucial role in the antibacterial potency.

Furthermore, studies on other oxazepine derivatives have shown a broad spectrum of antimicrobial activity. For instance, newly synthesized 1,3-oxazepine derivatives have demonstrated high efficacy against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). researchgate.netnih.gov Some benzoxazepine derivatives have also shown significant activity against certain bacterial pathogens. scienceopen.com The antimicrobial activity of these compounds is often influenced by the specific substituents on the heterocyclic ring system. nih.gov For example, the incorporation of a chlorinated aromatic ring has been shown to significantly improve antibacterial activity in some analogs. researchgate.net

Interactive Table of Antibacterial Activity of Dibenzo[b,f] nih.govresearchgate.netthiazepine Derivatives researchgate.net

CompoundSubstituent at C-11Salmonella typhiShigella dysenteriaeEscherichia coliStaphylococcus aureus
6a Imidazole15 mm15 mm15 mm15 mm
6b 2-Methyl Imidazole5 mm9 mm9 mm11 mm
6c 4-Methyl Imidazole10 mm9 mm13 mm11 mm
6d Pyrrolidine7 mm5 mm7 mm5 mm
6e Piperidine5 mm5 mm5 mm5 mm
6f Morpholine5 mm5 mm5 mm5 mm
6g N-Methyl Piperazine5 mm5 mm5 mm5 mm
6h N-Phenyl Piperazine5 mm5 mm5 mm5 mm
6i 4-Hydroxy Piperidine5 mm5 mm5 mm5 mm
6j 4-Carboxy Piperidine5 mm5 mm5 mm5 mm

Zone of inhibition in mm. Maximum inhibition > 15 mm, moderate inhibition 10-15 mm, poor inhibition 5-10 mm.

Research on Potential Microtubule Inhibitors

Microtubules are crucial components of the cytoskeleton and are a key target for anticancer drugs. The dibenzo[b,f]oxepine scaffold, which is structurally similar to dibenzo[b,f] nih.govresearchgate.netoxazepines, has been investigated for its potential as a microtubule inhibitor. nih.govuokerbala.edu.iq Researchers have designed and synthesized photoswitchable dibenzo[b,f]oxepine derivatives that could potentially disrupt microtubule dynamics. nih.gov These studies provide a basis for the further development of novel microtubule polymerization inhibitors based on this tricyclic system. nih.govuokerbala.edu.iq However, there is no specific research available on 11-Phenyldibenzo[b,f] nih.govresearchgate.netoxazepine as a microtubule inhibitor.

Structure-Activity Relationship (SAR) Studies and Rational Design of Dibenzo[b,f]nih.govresearchgate.netoxazepine Analogs

Structure-activity relationship (SAR) studies are fundamental to the rational design of new therapeutic agents. For the dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold, SAR studies have been conducted to understand how different substituents influence pharmacological activity at various receptors.

One study synthesized a series of dibenzo[b,f] nih.govresearchgate.netoxazepine and related dibenzo[b,e]oxepine derivatives and characterized their pharmacology at histamine (H1 and H4) and serotonin (B10506) (5-HT2A) receptors, among other G-protein coupled receptors (GPCRs). nih.gov This research was inspired by 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govresearchgate.netoxazepine, a dual H1/H4 receptor ligand. nih.gov The findings indicated that the nature of the heterocyclic core (oxazepine vs. oxepine) and the pattern of chlorine substitution significantly impact receptor affinity and selectivity. nih.gov For example, one derivative, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govresearchgate.netoxazepine, was identified as a potent dual H1/5-HT2A receptor ligand. nih.gov

A novel synthetic protocol for 11-substituted dibenzo[b,f] nih.govresearchgate.netoxazepines has been developed, creating analogs of the antipsychotic drug loxapine (B1675254) and the antidepressant amoxapine. researchgate.net This methodology allows for the introduction of various substituents at the 11-position, facilitating the exploration of SAR. researchgate.net The antipsychotic potential of a series of N-11-(4'-N-aryl carboxamido/N-(aryl)-α-phenyl-acetamido-piperazinyl)-dibenz[b,f] nih.govresearchgate.net-oxazepine derivatives has been evaluated, with several compounds demonstrating significant activity. researchgate.net

Interactive Table of SAR Findings for Dibenzo[b,f] nih.govresearchgate.netoxazepine Derivatives nih.gov

CompoundSubstituentshH1R pKihH4R pKih5-HT2A pKi
VUF6884 7-Cl, 11-(4-methylpiperazin-1-yl)8.117.55-
Derivative 1 3,7-di-Cl, 11-(4-methylpiperazin-1-yl)9.23-8.74
Derivative 2 2-Cl, 11-(4-methylpiperazin-1-yl)---
Derivative 3 8-Cl, 11-(4-methylpiperazin-1-yl)---

hH1R: human Histamine H1 Receptor, hH4R: human Histamine H4 Receptor, h5-HT2A: human Serotonin 2A Receptor. pKi is the negative logarithm of the inhibition constant.

Dibenzo[b,f]nih.govresearchgate.netoxazepine in Materials Science Research

While the dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold holds potential for applications in materials science, research in this area appears to be limited.

Synthesis and Characterization of Oxazepine-Based Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. They are widely used in displays and other electro-optical devices. The synthesis of liquid crystalline materials often involves the use of rigid, aromatic core structures. While various heterocyclic cores, such as 1,3,4-oxadiazoles and 1,3-oxazepines, have been incorporated into liquid crystalline molecules, a thorough search of the scientific literature did not yield any studies on the synthesis and characterization of liquid crystalline materials based on the 11-Phenyldibenzo[b,f] nih.govresearchgate.netoxazepine or the broader dibenzo[b,f] nih.govresearchgate.netoxazepine scaffold. rsc.orguobaghdad.edu.iqresearchgate.netnih.govrsc.org

Development of Oxazepine Scaffolds for Advanced Polymer and Macromolecular Applications

The dibenzo[b,f] google.comoxazepine scaffold, a tricyclic heterocyclic system, has been the subject of considerable research, primarily driven by its significant pharmacological activities. However, the unique structural and electronic properties of this scaffold also suggest its potential as a building block for advanced polymers and macromolecules. This section explores the nascent but growing interest in harnessing dibenzo[b,f] google.comoxazepine derivatives, with a conceptual focus on 11-Phenyldibenzo[b,f] google.comoxazepine, for the development of novel materials with tailored properties.

The rigid and non-planar, or "butterfly," conformation of the dibenzo[b,f]oxazepine core is a key feature that can be exploited in polymer design. nih.gov This inherent three-dimensional structure can disrupt polymer chain packing, potentially leading to materials with increased solubility, amorphous character, and altered solid-state morphology compared to polymers constructed from planar aromatic units. The incorporation of a phenyl group at the 11-position, as in 11-Phenyldibenzo[b,f] google.comoxazepine, can further influence these properties by introducing additional steric bulk and providing a site for further functionalization.

Research into the synthesis of polymers incorporating the dibenzo[b,f] google.comoxazepine moiety is still in its early stages. However, established synthetic routes to functionalized dibenzo[b,f] google.comoxazepine monomers can be envisioned. For instance, the introduction of polymerizable groups, such as vinyl, ethynyl, or halogen functionalities, onto the aromatic rings or the 11-phenyl substituent would render these compounds suitable for various polymerization techniques.

Potential Polymerization Pathways:

Chain-Growth Polymerization: Monomers bearing vinyl or other suitable unsaturated functionalities could potentially undergo polymerization via free-radical, cationic, or anionic mechanisms.

Cross-Coupling Polymerizations: The introduction of dihalogenated dibenzo[b,f] google.comoxazepine derivatives could enable their use in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck polycondensations, to form conjugated polymers. mdpi.com These polymers are of particular interest for applications in organic electronics.

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to the aromatic dibenzo[b,f] google.comoxazepine core, derivatives containing strained cyclic olefins could be designed to undergo ROMP, leading to polymers with the dibenzo[b,f] google.comoxazepine unit as a pendant group. google.com

Anticipated Properties and Applications:

The integration of the 11-Phenyldibenzo[b,f] google.comoxazepine scaffold into polymer backbones is expected to impart a unique combination of properties. The rigid, non-planar structure could lead to polymers with high glass transition temperatures (Tg), good thermal stability, and amorphous morphologies. The presence of the nitrogen and oxygen heteroatoms, along with the extended π-system, suggests potential for interesting optoelectronic properties.

Table 1: Potential Properties of Polymers Incorporating 11-Phenyldibenzo[b,f] google.comoxazepine

PropertyAnticipated CharacteristicPotential Application Area
Thermal Stability High decomposition temperatures due to the rigid, fused-ring structure.High-performance plastics, aerospace materials
Solubility Enhanced solubility in common organic solvents compared to planar analogues due to the non-planar "butterfly" conformation.Solution-processable films and coatings
Optical Properties Potential for blue fluorescence and tunable emission wavelengths depending on conjugation and substitution patterns.Organic Light-Emitting Diodes (OLEDs)
Electronic Properties The electron-rich nature of the scaffold could facilitate hole transport.Organic Field-Effect Transistors (OFETs)
Chirality The non-planar structure can lead to chiral polymers if enantiomerically pure monomers are used.Chiral separations, sensing

Detailed Research Findings:

While direct experimental data on polymers derived from 11-Phenyldibenzo[b,f] google.comoxazepine is scarce, research on related structures provides valuable insights. For example, studies on polymers containing other rigid, non-planar units have demonstrated the benefits of such structures in achieving high thermal stability and good solution processability. Furthermore, the synthesis of various functionalized dibenzo[b,f] google.comoxazepine derivatives for medicinal chemistry applications has established a toolbox of reactions that can be adapted for the synthesis of polymer monomers. researchgate.net

For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize a variety of substituted dibenzo[b,f] google.comoxazepines. researchgate.net This methodology could be extended to create di-functional monomers suitable for polycondensation reactions.

Q & A

Q. What are the standard synthetic routes for 11-Phenyldibenzo[b,f][1,4]oxazepine and its derivatives?

The synthesis typically involves refluxing intermediates like 2-thiocarbamido-11-(piperazin-1-yl) dibenzo[b,f][1,4]oxazepine with alkyl/aryl isothiocyanates in a 50% acetone-ethanol medium for 4 hours. The reaction proceeds via nucleophilic addition-cyclization, yielding substituted derivatives. Key parameters include molar ratios (1:1), solvent polarity, and temperature control to avoid side reactions. Characterization is performed via melting point analysis, TLC, and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing 11-Phenyldibenzo[b,f][1,4]oxazepine derivatives?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity.
  • Mass spectrometry (ESI-MS) for molecular ion validation.
  • X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives.
  • Elemental analysis to verify purity (>95%). Methodological consistency across replicates is crucial to ensure reproducibility .

Q. How can researchers optimize reaction yields for dibenzo[b,f][1,4]oxazepine derivatives?

Yield optimization requires systematic variation of:

  • Solvent systems (e.g., acetone-ethanol vs. DMF).
  • Catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts steps).
  • Reaction time (monitored via TLC). Factorial design experiments (e.g., 2³ designs) can identify dominant variables, while ANOVA quantifies their significance .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of 11-Phenyldibenzo[b,f][1,4]oxazepine in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and electron distribution in the oxazepine core. COMSOL Multiphysics integration with AI enables real-time parameter adjustment (e.g., solvent effects, steric hindrance) to predict regioselectivity in electrophilic substitutions .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Contradictions often arise from dynamic processes (e.g., ring inversion) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • Hirshfeld surface analysis for X-ray data refinement.
  • Multivariate statistical analysis (PCA or PLS) to correlate spectral outliers with synthetic conditions .

Q. What theoretical frameworks guide mechanistic studies of dibenzo[b,f][1,4]oxazepine cyclization?

Mechanistic hypotheses should align with:

  • Frontier Molecular Orbital (FMO) theory to predict nucleophilic/electrophilic sites.
  • Marcus theory for electron-transfer steps in redox-active derivatives. Experimental validation via kinetic isotope effects (KIE) or trapping of intermediates (e.g., using D₂O quenching) is critical .

Q. How can AI-driven automation improve the design of novel 11-Phenyldibenzo[b,f][1,4]oxazepine analogs?

AI platforms (e.g., generative adversarial networks) trained on structural databases (ChEMBL, PubChem) propose novel substituents with predicted bioactivity. Robotic synthesis workflows then validate these designs iteratively, reducing trial-error cycles. Key metrics include synthetic accessibility scores (SAscore) and Pareto optimization for yield vs. complexity .

Methodological Considerations

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in oxazepine derivatives?

Use QSAR models with descriptors like logP, polar surface area, and Hammett constants. Partial Least Squares Regression (PLSR) correlates these with biological endpoints (e.g., IC₅₀). Cross-validation (k-fold) ensures model robustness, while permutation tests exclude overfitting .

Q. How should researchers design experiments to address contradictory literature reports on dibenzo[b,f][1,4]oxazepine stability?

Adopt a reproducibility framework :

  • Standardized protocols : Strict control of humidity, light, and oxygen levels during synthesis.
  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Collaborative inter-laboratory validation to isolate methodological vs. environmental variables .

Q. What role do theoretical paradigms play in prioritizing synthetic targets for 11-Phenyldibenzo[b,f][1,4]oxazepine?

Research must integrate conceptual frameworks like retrosynthetic analysis (Corey) or diversity-oriented synthesis. For example, piperazinyl-substituted derivatives are prioritized due to their GPCR modulation potential, guided by cheminformatics-based target prediction .

Data Presentation Guidelines

  • Tables : Include molar ratios, solvent systems, yields, and spectroscopic data (e.g., δ ppm for ¹H NMR).
  • Figures : Reaction schemes with numbered intermediates, DFT-optimized geometries, and QSAR correlation plots.
  • References : Cite primary methodologies (e.g., synthesis , computational ) separately from theoretical frameworks .

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